molecular formula C26H24F2N6O3 B12400209 Ripk1-IN-8

Ripk1-IN-8

Cat. No.: B12400209
M. Wt: 506.5 g/mol
InChI Key: USCAIYBKMBGYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ripk1-IN-8 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, and neurodegenerative conditions . This compound has been developed to selectively inhibit the kinase activity of RIPK1, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as chromatography and crystallization . The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity.

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .

Properties

Molecular Formula

C26H24F2N6O3

Molecular Weight

506.5 g/mol

IUPAC Name

5-(2-acetamidoimidazo[1,2-b]pyridazin-6-yl)-N-[[2-(cyclopropylmethoxy)-3,5-difluorophenyl]methyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C26H24F2N6O3/c1-14-20(22-5-6-24-32-23(31-15(2)35)12-34(24)33-22)8-18(11-29-14)26(36)30-10-17-7-19(27)9-21(28)25(17)37-13-16-3-4-16/h5-9,11-12,16H,3-4,10,13H2,1-2H3,(H,30,36)(H,31,35)

InChI Key

USCAIYBKMBGYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)NCC2=C(C(=CC(=C2)F)F)OCC3CC3)C4=NN5C=C(N=C5C=C4)NC(=O)C

Origin of Product

United States

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